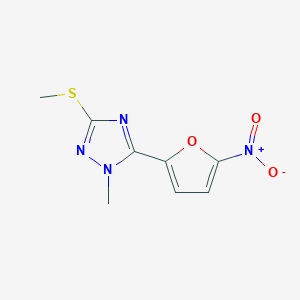
1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-(5-nitro-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-(5-nitro-2-furanyl)- is a heterocyclic compound that contains a triazole ring. Compounds containing triazole rings are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole derivatives typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:
Cyclization of hydrazine derivatives: with carbonyl compounds.
1,3-dipolar cycloaddition: reactions involving azides and alkynes.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch reactors: for small-scale synthesis.
Continuous flow reactors: for large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized states using agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents like palladium on carbon.
Substitution: Nucleophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Palladium on carbon, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol.
Major Products Formed
Oxidation products: Oxidized triazole derivatives.
Reduction products: Amino-triazole derivatives.
Substitution products: Various substituted triazole compounds.
Scientific Research Applications
1H-1,2,4-Triazole derivatives are widely studied for their applications in:
Chemistry: As building blocks for complex molecules.
Biology: As enzyme inhibitors and receptor agonists/antagonists.
Medicine: As antifungal, antibacterial, and anticancer agents.
Industry: As corrosion inhibitors and in polymer science.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole derivatives often involves:
Binding to specific enzymes or receptors: , inhibiting their activity.
Interfering with cellular processes: such as DNA synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: Basic triazole structure.
1,2,4-Triazole-3-thiol: Contains a thiol group.
5-Nitro-1H-1,2,4-triazole: Contains a nitro group.
Uniqueness
1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-(5-nitro-2-furanyl)- is unique due to its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other triazole derivatives.
Properties
CAS No. |
61323-55-5 |
|---|---|
Molecular Formula |
C8H8N4O3S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
1-methyl-3-methylsulfanyl-5-(5-nitrofuran-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C8H8N4O3S/c1-11-7(9-8(10-11)16-2)5-3-4-6(15-5)12(13)14/h3-4H,1-2H3 |
InChI Key |
PBUJDNLHOOXUIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)SC)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















